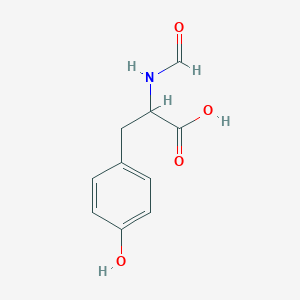

N-Formyl-L-tyrosine

Description

Properties

IUPAC Name |

(2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-6-11-9(10(14)15)5-7-1-3-8(13)4-2-7/h1-4,6,9,13H,5H2,(H,11,12)(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUWPHMRHBMAFE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315501 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-86-7 | |

| Record name | N-Formyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of N-Formyl-L-tyrosine?

An In-Depth Technical Guide to the Chemical Properties of N-Formyl-L-tyrosine

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the chemical properties of this compound, a key derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, physicochemical properties, spectroscopic profile, and chemical reactivity. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the characterization, handling, and application of this compound. Included are detailed protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring scientific integrity and enabling reproducible results.

Chemical Identity and Structure

This compound is an N-acyl amino acid, specifically the L-tyrosine derivative where a formyl group is attached to the alpha-amino nitrogen.[1][2] This modification neutralizes the basicity of the amino group, significantly altering the molecule's chemical behavior compared to its parent amino acid. It is found endogenously as a metabolite in Saccharomyces cerevisiae, where it serves as a precursor to N,N'-bisformyl dityrosine, a component of the ascospore wall.[1][3]

-

IUPAC Name : (2S)-2-(formamido)-3-(4-hydroxyphenyl)propanoic acid[3]

-

Common Synonyms : N-Formyltyrosine, L-Formyltyrosine, For-Tyr-OH[3][4]

The structure consists of three key functional domains: a carboxylic acid, a secondary formamide, and a phenolic side chain. These domains dictate its solubility, reactivity, and spectroscopic characteristics.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and analytical characterization. The introduction of the formyl group renders the molecule more nonpolar than L-tyrosine.

| Property | Value | Source(s) |

| Molecular Weight | 209.20 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 170-171 °C (recrystallized from water) | [4] |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol) | Inferred from[4] |

| Optical Rotation [α]D | +83° (c=2.6 in Ethanol) | [4] |

| pKa Values (Predicted) | ~2-3 (Carboxylic Acid), ~10 (Phenolic Hydroxyl) | Inferred from[6] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS):

-

Expected Molecular Ion: [M+H]⁺ = 210.0761; [M-H]⁻ = 208.0615.

-

Key Fragmentation Pattern: A characteristic fragment corresponds to the loss of the benzyl moiety, resulting in a prominent peak at m/z 107 (hydroxytropylium ion).[3] This is a crucial diagnostic peak for the tyrosine backbone.

Infrared (IR) Spectroscopy: The IR spectrum provides a definitive fingerprint of the molecule's functional groups.

-

~3300 cm⁻¹ (broad): O-H stretching from the carboxylic acid and phenolic hydroxyl groups.

-

~3280 cm⁻¹: N-H stretching of the secondary amide.

-

~1720 cm⁻¹: C=O stretching of the carboxylic acid dimer.

-

~1660 cm⁻¹ (Amide I): C=O stretching of the secondary amide (formyl group).

-

~1540 cm⁻¹ (Amide II): N-H bending and C-N stretching of the amide linkage.

-

~1235 cm⁻¹: Phenolic C-O stretching.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structural confirmation.[1]

¹H NMR Spectrum (Predicted, based on data for related compounds): [1][8]

-

~8.2 ppm (s, 1H): Formyl proton (-N-CH =O).

-

~8.0 ppm (d, 1H): Amide proton (-NH -).

-

~7.1 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.

-

~6.7 ppm (d, 2H): Aromatic protons ortho to the OH group.

-

~4.6 ppm (m, 1H): Alpha-proton (α-CH).

-

~3.1 ppm (m, 2H): Beta-protons (β-CH₂).

-

Carboxyl and Phenolic Protons: Often broad or exchange with D₂O.

¹³C NMR Spectrum (Predicted, based on L-tyrosine data): [7]

-

~174 ppm: Carboxylic acid carbon (C =O).

-

~163 ppm: Formyl carbon (-NH-C HO).

-

~156 ppm: Aromatic carbon bearing the hydroxyl group.

-

~131 ppm: Aromatic carbons ortho to the CH₂ group.

-

~128 ppm: Aromatic carbon attached to the CH₂ group.

-

~116 ppm: Aromatic carbons ortho to the hydroxyl group.

-

~55 ppm: Alpha-carbon (α-CH).

-

~37 ppm: Beta-carbon (β-CH₂).

Chemical Reactivity and Stability

4.1 Reactivity of Functional Groups The chemistry of this compound is a composite of its constituent functional groups.

-

Carboxylic Acid: Can be esterified under acidic conditions or converted to an acid chloride. It is the primary acidic center at physiological pH.

-

Phenolic Hydroxyl: Can undergo O-alkylation or O-acylation. It is susceptible to oxidation, which can lead to dimerization (forming dityrosine) or other degradation products, a reaction that can be catalyzed by light and metal ions.

-

N-Formyl Amide: The formyl group is a stable protecting group under many conditions but can be selectively removed. The most common method is acid-catalyzed hydrolysis , typically by heating with dilute mineral acids like hydrochloric acid.[9][10] This reaction regenerates the free α-amino group of L-tyrosine. This specific reactivity is crucial for its use as a protected amino acid in peptide synthesis.

4.2 Stability and Degradation Pathways

-

pH Sensitivity: The compound is most stable at neutral to slightly acidic pH. Strong acidic conditions, especially with heat, will lead to hydrolysis of the formyl group.[9] In strongly basic conditions, the phenolic proton will be abstracted, making the ring more susceptible to oxidation.

-

Thermal Stability: The compound is a stable solid at room temperature. As indicated by its melting point, it can withstand moderate heat, but prolonged exposure to high temperatures should be avoided.

-

Oxidative Stability: The phenolic ring is the primary site of oxidative degradation. Exposure to air and light, especially in solutions containing trace metals, should be minimized to prevent the formation of colored byproducts.

4.3 Recommended Storage and Handling For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from light, at or below -20°C.[4] Solutions should be prepared fresh and used promptly. If storage of solutions is necessary, they should be purged with an inert gas (e.g., argon or nitrogen) and stored frozen and protected from light.

Methodologies for Characterization and Quality Control

A self-validating system for quality control ensures that the material meets the identity, purity, and quality standards required for research and development.

5.1 Principle of Chromatographic Separation Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for assessing the purity of this compound. The molecule is sufficiently nonpolar to be retained on a C18 stationary phase. The formylation makes the molecule significantly more hydrophobic than the parent L-tyrosine, resulting in a longer retention time under identical conditions. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) is employed to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape.

Caption: Workflow for purity analysis by RP-HPLC.

5.2 Protocol: Purity Determination by RP-HPLC This protocol describes a standard method for determining the purity of a this compound sample.

-

Instrumentation:

-

HPLC system with gradient capability and UV detector.

-

C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Reagents:

-

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile (ACN).

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

-

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of 1.0 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm (λmax for the phenol chromophore).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |

-

-

System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Analysis: Inject the sample solution and integrate all peaks.

-

Calculation: Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

5.3 Protocol: Structural Confirmation by NMR Spectroscopy This protocol outlines the steps for confirming the chemical structure.

-

Instrumentation:

-

NMR Spectrometer (≥400 MHz).

-

-

Reagents:

-

Deuterated Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of exchangeable protons (OH, NH).

-

-

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a clean NMR tube.

-

Acquisition:

-

Record a ¹H NMR spectrum.

-

Record a ¹³C NMR spectrum.

-

(Optional but recommended) Record 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to confirm assignments.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H signals and verify that the ratios match the number of protons in the structure.

-

Assign all peaks in both the ¹H and ¹³C spectra by comparing chemical shifts, multiplicities, and 2D correlations to the expected values detailed in Section 3.0. A successful assignment provides unambiguous confirmation of the chemical structure.

-

-

Conclusion

This compound is a chemically distinct derivative of L-tyrosine with properties defined by its N-terminal formyl group. This modification imparts greater hydrophobicity and removes the basicity of the α-amino group while retaining the key functionalities of the carboxylic acid and the phenolic side chain. Its stability profile and the specific reactivity of the formyl group—namely its susceptibility to acid hydrolysis—make it a valuable compound in synthetic and biological research. The analytical methodologies detailed in this guide provide a robust framework for ensuring the quality and confirming the identity of this compound, empowering scientists to utilize this molecule with confidence in their research and development endeavors.

References

-

PubChem. This compound | C10H11NO4 | CID 13025455. National Center for Biotechnology Information. [Link]

- Google Patents. EP0058063A1 - Process for removing an n-formyl group.

- Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.

-

PubMed. Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes. [Link]

-

MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. Analytica 2020, 1(2), 79-88. [Link]

-

Semantic Scholar. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

-

Journal of the American Chemical Society. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. 2023, 145, 20, 11048–11056. [Link]

-

Bohrium. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

-

Asos İndeks. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. [Link]

-

PubChem. This compound | C10H11NO4 | CID 13025455. National Center for Biotechnology Information. [Link]

-

Research India Publications. Temperature Dependence of NH Chemical Shifts in Tyrosine N-Formyl Peptides By H-1 NMR Spectroscopy. [Link]

-

ResearchGate. 13 C NMR spectrum of L-tyrosine hydrochloride. [Link]

-

ResearchGate. The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single.... [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). [Link]

-

National Center for Biotechnology Information. Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158). [Link]

-

PubMed. Very fast empirical prediction and rationalization of protein pKa values. [Link]

-

Biological Magnetic Resonance Bank. BMRB entry bmse000051 - L-Tyrosine. [Link]

-

Walsh Medical Media. Raman and IR Spectral and DFT Based Vibrational and Electronic Characterization of Isolated and Zwitterionic Forms of L-Tyrosin. [Link]

-

Isca Biochemicals. Amino acid pKa and pKi values. [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

PubChem. L-Tyrosine | C9H11NO3 | CID 6057. National Center for Biotechnology Information. [Link]

-

ResearchGate. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. [Link]

-

EMBL-EBI. CHEBI:50603 - this compound. [Link]

-

National Center for Biotechnology Information. Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]

-

PubMed Central. Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. [Link]

Sources

- 1. This compound(13200-86-7) 1H NMR [m.chemicalbook.com]

- 2. This compound (CHEBI:50603) [ebi.ac.uk]

- 3. This compound | C10H11NO4 | CID 13025455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. ripublication.com [ripublication.com]

- 9. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]

- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

A Technical Guide to the Biological Role of N-Formylated Amino Acids in Cellular Processes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylated amino acids, particularly N-formylmethionine (fMet), represent a unique and evolutionarily conserved class of molecules with a profound duality in their biological function. Initially identified as the universal initiator of protein synthesis in bacteria and eukaryotic organelles, they are now recognized as potent signaling molecules that are central to innate immunity and inflammation. The release of N-formylated peptides from invading bacteria or damaged host mitochondria acts as a primordial danger signal, recognized by a specific family of G protein-coupled receptors—the Formyl Peptide Receptors (FPRs). This recognition triggers a cascade of cellular events, primarily in phagocytic leukocytes, orchestrating the initial inflammatory response. This guide provides an in-depth exploration of the synthesis, recognition, and downstream cellular consequences of N-formylated amino acids, bridging their fundamental role in translation to their complex involvement in health and disease. We will dissect the key signaling pathways, present validated experimental methodologies for their study, and discuss their emerging significance as biomarkers and therapeutic targets in a range of pathologies, from infectious diseases to sterile inflammatory conditions and cancer.

The Foundational Role: N-Formylmethionine in Protein Synthesis

The journey of N-formylated amino acids begins at the very inception of protein life. Unlike in the cytosol of eukaryotes where protein synthesis starts with methionine, in bacteria, mitochondria, and chloroplasts, the process is initiated by its formylated counterpart, N-formylmethionine (fMet).[1][2] This distinction is a cornerstone of molecular biology and a direct consequence of their shared evolutionary heritage, providing strong evidence for the endosymbiotic theory.[1]

The Mechanism of Initiation

The initiation of protein synthesis is a tightly regulated process that ensures the correct reading frame is established. The use of fMet adds several layers of specificity.

-

tRNA Charging and Formylation: The process begins when the amino acid methionine is loaded onto a specialized initiator tRNA, designated tRNAfMet, by methionyl-tRNA synthetase.[3] A key enzymatic step follows: the enzyme methionyl-tRNA formyltransferase (MTFMT) recognizes the unique structural features of the Met-tRNAfMet complex and catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of the attached methionine.[4][5] This reaction yields N-formylmethionyl-tRNAfMet (fMet-tRNAfMet).[6] The formyltransferase will not act on methionine that has been loaded onto the elongator tRNAMet, ensuring that only the initiating methionine is formylated.[1][3]

-

Ribosomal Recognition: The fMet-tRNAfMet is then specifically recruited to the P-site of the small ribosomal subunit (30S in bacteria) to bind the AUG start codon on the mRNA.[2][7] The formyl group is crucial as it blocks the amino group, preventing fMet-tRNAfMet from participating in the elongation phase of protein synthesis, thereby reserving it exclusively for initiation.[7]

Post-Translational Processing

The vast majority of mature proteins in both bacteria and mitochondria do not retain the N-terminal fMet. It is typically removed post-translationally in a two-step enzymatic process:

-

Peptide Deformylase (PDF): This enzyme removes the formyl group, converting the N-terminal fMet back to a standard methionine residue.[8]

-

Methionine Aminopeptidase (MAP): This enzyme may then cleave the now-exposed methionine residue from the polypeptide chain.[9]

Is N-Formylation Essential in Mitochondria?

While critical for efficient protein synthesis, the absolute requirement for N-formylation in mammalian mitochondria has been a subject of investigation. Studies using knockout mouse fibroblasts for the Mtfmt gene have shown that N-formylation is not strictly essential for the initiation of mitochondrial protein synthesis.[10][11] However, its absence leads to reduced efficiency of synthesis for several mitochondrially encoded peptides and significantly impairs the assembly and stability of oxidative phosphorylation (OXPHOS) complexes I and IV and their organization into supercomplexes.[10][11] In humans, mutations in the MTFMT gene that impair this process are linked to severe neurometabolic disorders like Leigh syndrome, underscoring its critical role in maintaining mitochondrial function.[10][12]

A Second Act: N-Formylated Peptides as Signals in Innate Immunity

The presence of N-formylated proteins in bacteria but not in eukaryotic cytosolic proteins allows the innate immune system to use them as a means of distinguishing "non-self" from "self".[2] When bacteria are destroyed or when host cells undergo severe damage and release their mitochondrial contents, N-formylated peptides are liberated into the extracellular space.[13][14] These peptides function as potent chemoattractants, guiding phagocytic cells like neutrophils and macrophages to sites of infection or injury.[13] This makes them a classic example of both a Pathogen-Associated Molecular Pattern (PAMP) and a Damage-Associated Molecular Pattern (DAMP).[13][15]

The Formyl Peptide Receptor (FPR) Family

The biological effects of N-formylated peptides are mediated by a small family of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs).[16] In humans, this family consists of three members: FPR1, FPR2, and FPR3, with each encoded by a separate gene on chromosome 19.[17]

| Receptor | Primary Ligands | Key Cellular Expression | Primary Functions |

| FPR1 | High affinity for bacterial N-formyl peptides (e.g., fMLP).[18][19] | Neutrophils, Monocytes, Macrophages.[20] | Potent pro-inflammatory signaling, chemotaxis, phagocytosis, ROS production.[18][19] |

| FPR2 | Promiscuous; binds N-formyl peptides (lower affinity), Lipoxin A4, Resolvin D1, Serum Amyloid A, Annexin A1 peptides, Amyloid-beta.[15][17][21] | Neutrophils, Monocytes, Microglia, Epithelial cells, Endothelial cells.[17][20] | Dual pro-inflammatory and pro-resolving/anti-inflammatory roles, depending on the ligand.[15][21] |

| FPR3 | Poorly characterized; low affinity for N-formyl peptides.[17][22] | Monocytes, Dendritic cells. | Function is the least understood; may have inhibitory or modulatory roles.[17] |

FPR Signaling Cascades: Orchestrating the Immune Response

Upon ligand binding, FPRs undergo a conformational change, activating heterotrimeric Gi proteins.[21] This activation initiates a complex network of downstream signaling pathways that are responsible for the diverse cellular responses.[16]

The binding of an agonist like N-formyl-methionyl-leucyl-phenylalanine (fMLP) to FPR1 triggers the dissociation of the G protein into its Gαi and Gβγ subunits.[18] These subunits then activate multiple effector enzymes:

-

Phospholipase C (PLC): Gβγ activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[16] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[21]

-

Phosphoinositide 3-Kinase (PI3K): Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases like Akt, a central node in cell survival and migration pathways.[18][21]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FPR activation also stimulates the Ras/Raf/MEK/ERK and p38 MAPK pathways.[20][23] These pathways are crucial for regulating gene expression, cytokine production, and cytoskeletal rearrangement necessary for cell migration.[23]

Collectively, these signaling events culminate in hallmark neutrophil functions: chemotaxis towards the source of the N-formylated peptides, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS) via the NADPH oxidase complex to kill invading pathogens.[18][24]

Caption: Experimental workflow for detecting N-formylated proteins.

Functional Assessment: Neutrophil Chemotaxis Assay

This assay directly measures the ability of N-formylated peptides to act as chemoattractants for immune cells.

Protocol: Boyden Chamber Chemotaxis Assay

-

Neutrophil Isolation:

-

Isolate primary human neutrophils from fresh whole blood from healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque followed by dextran sedimentation).

-

Resuspend purified neutrophils in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 106 cells/mL. Causality Note: Using primary cells provides the most physiologically relevant system for studying chemotaxis.

-

-

Assay Setup:

-

Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

In the lower wells, add the chemoattractant solution: N-formyl-methionyl-leucyl-phenylalanine (fMLP) at various concentrations (e.g., 0.1 nM to 100 nM). Include a buffer-only well as a negative control.

-

Carefully place the membrane over the lower wells.

-

-

Cell Migration:

-

Add 50-100 µL of the neutrophil suspension to the upper wells.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes. Causality Note: This incubation allows neutrophils to sense the chemoattractant gradient and actively migrate through the membrane pores towards the higher concentration in the lower chamber.

-

-

Quantification:

-

After incubation, remove the membrane. Scrape non-migrated cells from the top surface.

-

Fix and stain the migrated cells on the bottom surface of the membrane using a stain such as Diff-Quik or hematoxylin.

-

Mount the membrane on a microscope slide.

-

Count the number of migrated cells in several high-power fields for each well using a light microscope. The number of cells is directly proportional to the chemotactic activity of the tested fMLP concentration.

-

Conclusion and Future Directions

N-formylated amino acids occupy a unique space in biology, acting as both fundamental building blocks and critical signaling molecules. Their role in initiating protein synthesis in bacteria and mitochondria is a well-established principle, but the implications of this process for organellar health and stability are still being uncovered. The recognition of N-formylated peptides by the innate immune system represents a highly effective mechanism for detecting both pathogenic invasion and cellular distress.

For researchers and drug development professionals, the FPR signaling axis presents a wealth of opportunities. The development of specific agonists and antagonists for FPR1 and FPR2 could lead to novel therapeutics for a range of inflammatory diseases, autoimmune disorders, and cancer. [24]Furthermore, the emergence of circulating N-formylmethionine as a biomarker for mitochondrial dysfunction and mortality in critical illness opens new avenues for diagnostics and patient stratification. [25][26]Future research will undoubtedly focus on further elucidating the biased agonism of FPRs, understanding the cytosolic roles of N-formylation under stress, and translating our growing knowledge of this ancient molecular signature into next-generation therapies.

References

-

Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. National Institutes of Health. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. Frontiers. [Link]

-

Formyl peptide receptor. Wikipedia. [Link]

-

The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation. Frontiers. [Link]

-

Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. National Institutes of Health. [Link]

-

N-Formylmethionine. Wikipedia. [Link]

-

Mitochondrial methionyl N -formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. University of Miami. [Link]

-

N-Formylmethionine. Bionity. [Link]

-

Purpose of N-Formylmethionine in Translation and Modification. Science Forums. [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. National Institutes of Health. [Link]

-

Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology. PubMed Central. [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex. National Institutes of Health. [Link]

-

N-Formyl-Methionyl-tRNA. DocCheck Flexikon. [Link]

-

Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. National Institutes of Health. [Link]

-

Why is formyl methionine used in prokaryotes instead of methionine which is used in eukaryotes?. Quora. [Link]

-

N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways. PubMed. [Link]

-

Formyl peptide receptor 1. Wikipedia. [Link]

-

Formyl-methionine regulates mitochondrial protein synthesis and... ResearchGate. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

-

N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase. Oxford Academic. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. PubMed Central. [Link]

-

(PDF) Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. ResearchGate. [Link]

-

Damage-Associated Molecular Patterns Control Neutrophil Recruitment. Karger Publishers. [Link]

-

Link between amino acid and a range of common diseases could help predict personal risk. Wellcome Sanger Institute. [Link]

-

Main points of contact between formylase and fMet-tRNA Met f .... ResearchGate. [Link]

-

Role of N-terminal protein formylation in central metabolic processes in Staphylococcus aureus. National Institutes of Health. [Link]

-

N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. National Institutes of Health. [Link]

-

Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. National Institutes of Health. [Link]

-

N-Formylmethionine (fMet) synthesis. fMet is the first amino acid in... ResearchGate. [Link]

-

Identification of C-terminal Phosphorylation Sites of N-Formyl Peptide Receptor-1 (FPR1) in Human Blood Neutrophils. National Institutes of Health. [Link]

-

The Role of Damage-Associated Molecular Patterns (DAMPs) in Human Diseases: Part II: DAMPs as diagnostics, prognostics and therapeutics in clinical medicine. National Institutes of Health. [Link]

-

Damage-Associated Molecular Patterns (DAMPs) in Retinal Disorders. MDPI. [Link]

-

Mitochondrion. Wikipedia. [Link]

-

Differential contribution of bacterial N-formyl-methionyl-leucyl- phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia. PubMed. [Link]

-

Gene Result FPR1 formyl peptide receptor 1 [(human)]. National Center for Biotechnology Information. [Link]

-

Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. Broad Institute. [Link]

-

Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. National Institutes of Health. [Link]

-

Detection of Nα-terminally formylated native proteins by a pan-N-formyl methionine-specific antibody. PubMed. [Link]

-

Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. PubMed. [Link]

-

Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock. PubMed Central. [Link]

-

Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns. National Institutes of Health. [Link]

-

Formyl-methionine as a degradation signal at the N-termini of bacterial proteins. PNAS. [Link]

Sources

- 1. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 2. N-Formylmethionine [bionity.com]

- 3. quora.com [quora.com]

- 4. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Formyl-Methionyl-tRNA - DocCheck Flexikon [flexikon.doccheck.com]

- 7. Purpose of N-Formylmethionine in Translation and Modification - Biochemistry and Molecular Biology - Science Forums [scienceforums.net]

- 8. Formyl-methionine as a degradation signal at the N-termini of bacterial proteins [microbialcell.com]

- 9. mdpi.com [mdpi.com]

- 10. Mitochondrial methionyl N-formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [scholarship.miami.edu]

- 12. academic.oup.com [academic.oup.com]

- 13. karger.com [karger.com]

- 14. Mitochondrion - Wikipedia [en.wikipedia.org]

- 15. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 17. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 18. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]

- 20. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 21. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis for recognition of N-formyl peptides as pathogen-associated molecular patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 23. N-Formyl peptides drive mitochondrial damage associated molecular pattern induced neutrophil activation through ERK1/2 and P38 MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Circulating N-lactoyl-amino acids and N-formyl-methionine reflect mitochondrial dysfunction and predict mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

N-Formyl-L-tyrosine: A Novel Potential Biomarker in Metabolic Research - A Technical Guide

Part 1: An Introduction to N-Formyl-L-tyrosine

This compound is an N-acyl derivative of the amino acid L-tyrosine, where a formyl group is attached to the alpha-amino group.[1] While L-tyrosine is a well-established precursor for critical neurotransmitters and hormones, the biological significance and origins of its N-formylated counterpart are only beginning to be understood.[2] This guide provides a comprehensive overview of this compound, focusing on its biochemical origins, its potential as a biomarker in metabolic disease, and robust analytical methodologies for its quantification in biological matrices.

As a Senior Application Scientist, the perspective of this guide is to not only present protocols but to elucidate the underlying scientific rationale, enabling researchers to adapt and innovate based on a solid foundational understanding.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem |

| Molar Mass | 209.20 g/mol | PubChem |

| IUPAC Name | (2S)-2-formamido-3-(4-hydroxyphenyl)propanoic acid | PubChem |

| Synonyms | This compound, (2S)-2-(formylamino)-3-(4-hydroxyphenyl)propanoic acid | PubChem |

Part 2: The Biochemical Landscape of this compound

To appreciate the potential of this compound as a biomarker, one must first understand the metabolic context from which it arises. This involves both the well-characterized pathways of its parent amino acid, L-tyrosine, and the less-defined origins of N-terminal formylation in mammals.

Overview of L-Tyrosine Metabolism

L-tyrosine is a non-essential amino acid in mammals, synthesized primarily from the essential amino acid phenylalanine via the enzyme phenylalanine hydroxylase.[3] It serves as a critical node in metabolism, directing carbon flux towards the synthesis of several vital molecules:

-

Catecholamines: Tyrosine is the rate-limiting precursor for the synthesis of dopamine, norepinephrine, and epinephrine, which are essential for neurotransmission and the physiological stress response.[2]

-

Thyroid Hormones: The thyroid hormones triiodothyronine (T3) and thyroxine (T4) are synthesized from iodinated tyrosine residues within the thyroglobulin protein.

-

Melanin: In melanocytes, tyrosine is converted into melanin, the primary pigment responsible for skin and hair color.

-

Energy Production: Tyrosine can be catabolized to fumarate and acetoacetate, which can then enter the Krebs cycle for energy production.

Caption: Overview of L-Tyrosine Metabolism and the Position of this compound.

The Origins of N-Formylation in Mammals

While protein synthesis in bacteria and organelles like mitochondria is initiated with N-formylmethionine (fMet), N-formylation of other amino acids like tyrosine is less understood.[4][5] The presence of this compound in a metabolic study likely points to two primary sources:

-

Mitochondrial Protein Synthesis and Degradation: Mitochondria initiate protein synthesis using fMet.[4][6] Cellular stress and mitochondrial turnover can lead to the release of formylated peptides and their degradation products into the cytoplasm and circulation.[7] These are considered Damage-Associated Molecular Patterns (DAMPs). It is plausible that this compound could be a specific catabolite from the breakdown of mitochondrial proteins that have tyrosine at or near the N-terminus following the removal of the initial fMet. The formylation process itself is critical for the efficient assembly of oxidative phosphorylation complexes.[1][8]

-

Gut Microbiome Metabolism: The gut microbiota produces a vast array of metabolites, including N-formylated peptides, which can enter systemic circulation.[9][10][11] These bacterial products, such as formyl-methionyl-leucyl-phenylalanine (fMLF), are known to interact with host formyl peptide receptors (FPRs), modulating immune responses and even glucose metabolism.[9][11] this compound could be a novel product of bacterial metabolism that similarly influences host physiology.

Part 3: this compound as a Potential Biomarker

The rationale for investigating this compound as a biomarker stems from the established roles of related molecules in disease. N-formylated peptides from both mitochondria and bacteria are potent signaling molecules that activate the innate immune system, and their dysregulation is implicated in numerous chronic diseases.[12][13]

A DAMP Indicating Mitochondrial Stress and Cellular Damage

Elevated levels of circulating N-formylmethionine have been identified as a biomarker for increased mortality in critically ill patients, promoting a metabolic shift involving incomplete fatty acid oxidation and increased branched-chain amino acid metabolism.[7][14] By extension, this compound could serve as a more specific marker indicating the degradation of a particular subset of mitochondrial proteins, potentially offering nuanced insights into specific cellular stress pathways.

A Signal from the Gut Microbiome in Metabolic Disease

Recent studies have shown that levels of the bacterially-produced N-formyl peptide fMLF are elevated in diet-induced obese mice.[9][10] This peptide was found to promote glucose intolerance by suppressing GLP-1 secretion.[11] Given that L-tyrosine itself has been associated with insulin resistance, this compound could be a key gut-derived metabolite that links microbial dysbiosis to the pathogenesis of Type 2 Diabetes (T2D).[15] Elevated levels of tyrosine and other aromatic amino acids are often observed in individuals with insulin resistance and are predictive of future T2D development.[15][16]

Table 2: Potential Clinical Significance of this compound

| Potential Association | Rationale | Key References |

| Mitochondrial Dysfunction | Released during mitochondrial protein turnover; analogous to N-formylmethionine as a DAMP. | [7][8] |

| Insulin Resistance / T2D | Potential gut microbiome product influencing glucose homeostasis; parent molecule (L-tyrosine) is linked to IR. | [9][11][15] |

| Inflammatory Conditions | N-formyl peptides are potent chemoattractants for immune cells via Formyl Peptide Receptors (FPRs). | [12][13][17] |

| Critical Illness / Sepsis | Indicates high cellular turnover and stress; analogous to elevated fMet in ICU patients. | [7][14] |

Part 4: Analytical Methodologies for Quantification

Accurate and precise quantification is paramount for validating any potential biomarker. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, offering superior sensitivity and selectivity.

Principle of the Assay

The method involves protein precipitation to extract this compound from a biological matrix like plasma. The extract is then injected into a liquid chromatography system, where this compound is separated from other metabolites based on its physicochemical properties. The separated analyte then enters a tandem mass spectrometer, where it is ionized, selected by its specific mass-to-charge ratio (m/z), fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and sensitive quantification.[18]

Experimental Workflow: Quantification of this compound in Human Plasma

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

A. Materials and Reagents:

-

This compound reference standard (≥98% purity)

-

This compound-¹³C₉,¹⁵N (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Drug-free human plasma for calibration standards and quality controls

B. Standard Solution Preparation:

-

Primary Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of 50:50 acetonitrile/water.

-

Working Standards: Serially dilute the primary stock with 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock: Prepare a 1 mg/mL stock of the labeled IS. Create a working IS solution at 100 ng/mL in acetonitrile.

C. Sample Preparation Protocol:

-

Aliquot 100 µL of plasma samples, calibration standards, or quality controls into 1.5 mL microcentrifuge tubes.

-

Add 20 µL of a suitable solvent blank to all tubes.

-

Add 400 µL of the ice-cold working IS solution (100 ng/mL in acetonitrile) to precipitate proteins and add the IS simultaneously.

-

Vortex each tube vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to a clean HPLC vial for analysis.

D. LC-MS/MS Parameters: The following parameters serve as a starting point and must be optimized for the specific instrument used.

Table 3: Suggested LC-MS/MS Parameters

| Parameter | Suggested Setting | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for polar modified amino acids. |

| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for reversed-phase chromatography. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A typical gradient to elute compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino and acid groups ionize well in positive mode. |

| MRM Transition 1 | m/z 210.1 → 164.1 | Precursor: [M+H]⁺. Product: Loss of HCOOH (formic acid). |

| MRM Transition 2 | m/z 210.1 → 118.1 | Precursor: [M+H]⁺. Product: Further fragmentation of the tyrosine backbone. |

| IS Transition | e.g., m/z 220.1 → 173.1 | For this compound-¹³C₉,¹⁵N; transitions must be optimized. |

| Collision Energy | Optimize per instrument | Typically 15-30 eV; instrument-dependent for optimal fragmentation. |

Note: The proposed MRM transitions are theoretical and must be confirmed experimentally by infusing the pure standard into the mass spectrometer.

Method Validation (Self-Validating System)

To ensure trustworthiness, the described assay must be validated according to established bioanalytical guidelines.

-

Linearity: The calibration curve should demonstrate a linear relationship (r² > 0.99) over the desired concentration range.

-

Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be analyzed, with results within ±15% of the nominal value (±20% at the lower limit of quantification).

-

Selectivity: The method must demonstrate no significant interference from endogenous matrix components at the retention time of the analyte.

-

Matrix Effect: Ion suppression or enhancement from the plasma matrix should be assessed and compensated for by the stable isotope-labeled internal standard.

Part 5: Future Directions and Conclusion

This compound stands at the intersection of mitochondrial health, gut microbiome activity, and host metabolic regulation. While its role is still largely unexplored, the precedents set by other N-formylated molecules suggest it holds significant promise as a biomarker.

Future research should focus on:

-

Clinical Cohort Studies: Quantifying this compound in large, well-phenotyped cohorts of patients with metabolic syndrome, T2D, and inflammatory diseases to establish clinical correlations.

-

Mechanistic Studies: Using cell culture and animal models to definitively determine its origin (mitochondrial vs. microbial) and to elucidate its downstream signaling effects, particularly on formyl peptide receptors.

-

Multi-Omics Integration: Combining metabolomic data on this compound with metagenomic and proteomic data to build a more complete picture of its role in metabolic pathophysiology.

This guide provides the foundational knowledge and a robust analytical framework for researchers to begin exploring the potential of this compound. By applying these methods, the scientific community can work towards validating this intriguing molecule as a clinically relevant biomarker for metabolic disease.

References

-

Harbison, S. A., et al. (2019). Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance. Diabetes, 68(7), 1415-1426. [Link]

-

Harbison, S. A., et al. (2019). Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance. PubMed. [Link]

-

Yue, J. T., et al. (2016). Gut Microbiome Produced N-Formyl Peptides Act Through the Receptor FPR1 to Modulate Insulin Secretion and Metabolism. ResearchGate. [Link]

-

Melo, A. S., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Preprints.org. [Link]

-

Melo, A. S., et al. (2024). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

-

Aaij, C., et al. (1977). Dependence of mitochondrial protein synthesis initiation on formylation of the initiator methionyl-tRNAf. PubMed. [Link]

-

N-Formylmethionine. Wikipedia. [Link]

-

Formyl-methionine regulates mitochondrial protein synthesis and oxidative phosphorylation. ResearchGate. [Link]

-

Doran, J., et al. (2020). The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation. PubMed Central. [Link]

-

Mitochondrial methionyl N -formylation affects steady-state levels of oxidative phosphorylation complexes and their organization into supercomplexes. University of Miami. [Link]

-

Richter, R., et al. (2013). An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase. PubMed Central. [Link]

-

Rogers, A. J., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. ResearchGate. [Link]

-

Rogers, A. J., et al. (2022). Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study. PubMed Central. [Link]

-

Kim, J., et al. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. PubMed Central. [Link]

-

Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI. [Link]

-

Tyrosine Metabolism | Pathway. PubChem. [Link]

-

Perng, W., et al. (2015). Tyrosine Is Associated with Insulin Resistance in Longitudinal Metabolomic Profiling of Obese Children. PubMed Central. [Link]

-

Wu, G. (2013). Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals. PubMed Central. [Link]

-

Lu, Y., et al. (2016). Novel Metabolic Markers for the Risk of Diabetes Development in American Indians. PubMed Central. [Link]

-

Metabolic Biomarker Identified for Diabetes Risk. Clinical Chemistry - LabMedica. [Link]

Sources

- 1. Research Portal [scholarship.miami.edu]

- 2. researchgate.net [researchgate.net]

- 3. Endogenous Synthesis of Amino Acids Limits Growth, Lactation, and Reproduction in Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Formylmethionine - Wikipedia [en.wikipedia.org]

- 5. Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dependence of mitochondrial protein synthesis initiation on formylation of the initiator methionyl-tRNAf - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Circulating N-formylmethionine and metabolic shift in critical illness: a multicohort metabolomics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An N-terminal formyl methionine on COX 1 is required for the assembly of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbiota-Produced N-Formyl Peptide fMLF Promotes Obesity-Induced Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Altered Metabolome of Lipids and Amino Acids Species: A Source of Early Signature Biomarkers of T2DM [mdpi.com]

- 16. Novel Metabolic Markers for the Risk of Diabetes Development in American Indians - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. forensicrti.org [forensicrti.org]

N-Formyl-L-tyrosine: A Technical Guide to its Discovery, Natural Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formyl-L-tyrosine, a derivative of the aromatic amino acid L-tyrosine, has emerged from relative obscurity to become a molecule of significant interest, particularly in the context of microbial metabolism and specialized biopolymer synthesis. Initially identified as a metabolite in the model organism Saccharomyces cerevisiae, its role as a crucial precursor in the formation of the remarkably resilient ascospore wall has unveiled a unique biochemical pathway. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and physiological significance of this compound. Furthermore, it details the analytical methodologies required for its robust identification and quantification, offering valuable protocols for researchers in the fields of microbiology, biochemistry, and natural product chemistry.

Introduction

L-tyrosine, one of the twenty proteinogenic amino acids, serves as a fundamental building block for proteins and a precursor for a wide array of specialized metabolites, including neurotransmitters, hormones, and pigments.[1] Chemical modifications of amino acids, such as N-acylation, dramatically expand their functional diversity. This compound (Figure 1) is one such modified amino acid, where a formyl group is attached to the alpha-amino group of L-tyrosine. While N-formylated peptides are known for their role in prokaryotic and mitochondrial protein synthesis and as potent chemoattractants in the mammalian immune system, the free N-formylated amino acid, this compound, has a distinct and significant role in the lifecycle of certain eukaryotes.[2]

This guide will delve into the scientific journey of this compound, from its initial detection to our current understanding of its biosynthesis and function, providing researchers with the necessary technical information to investigate this intriguing molecule.

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the study of the ascospore wall of the budding yeast, Saccharomyces cerevisiae. The outermost layer of this protective spore wall is composed of a highly cross-linked and insoluble polymer, a key component of which was identified as dityrosine.[3] Further investigation into the biosynthesis of this dityrosine layer led to the identification of its soluble precursors.

In a seminal study, researchers isolated and characterized these precursors, revealing that this compound serves as a direct antecedent to N,N'-bisformyl dityrosine, the building block of the dityrosine polymer.[3] This discovery established the natural occurrence of this compound as a key metabolite in yeast during the process of sporulation.[3][4]

Table 1: Key Milestones in the Discovery of this compound

| Milestone | Key Finding | Primary Organism | Reference |

| Identification of Dityrosine | The outermost layer of the yeast ascospore wall is rich in dityrosine. | Saccharomyces cerevisiae | [3] |

| Isolation of Precursors | This compound and N,N'-bisformyl dityrosine were identified as soluble precursors to the dityrosine layer. | Saccharomyces cerevisiae | [3] |

| Elucidation of Biosynthetic Role | This compound is the direct precursor to N,N'-bisformyl dityrosine. | Saccharomyces cerevisiae | [3] |

To date, the primary and most well-characterized natural source of this compound is Saccharomyces cerevisiae during sporulation. Its presence in other organisms remains an area for future investigation, with metabolomics databases providing a potential avenue for its discovery in a broader range of species.[5]

Biosynthesis of this compound

The biosynthesis of this compound in Saccharomyces cerevisiae is a fascinating example of specialized metabolism. The process begins with the ubiquitous amino acid L-tyrosine, which is synthesized via the shikimate pathway.[4] The key enzymatic step is the N-formylation of L-tyrosine, a reaction catalyzed by a sporulation-specific N-formyltransferase.

The Role of the Dit1 Enzyme

Genetic and biochemical studies in S. cerevisiae have strongly implicated the sporulation-specific protein Dit1 as the N-formyltransferase responsible for the synthesis of this compound.[2][6] The expression of the DIT1 gene is tightly regulated and induced during sporulation.[2] While the direct in vitro reconstitution of Dit1-catalyzed N-formylation of L-tyrosine has been challenging to demonstrate, the absence of this compound and its downstream products in dit1Δ mutant strains provides compelling evidence for its function.[2][7]

The proposed biosynthetic pathway involves the transfer of a formyl group from a donor molecule to the α-amino group of L-tyrosine. The likely formyl donor is 10-formyltetrahydrofolate (10-fTHF), a common carrier of one-carbon units in cellular metabolism.[1][8]

Diagram 1: Proposed Biosynthesis of this compound.

Subsequent Steps in Dityrosine Layer Formation

Following its synthesis, this compound is further metabolized in the pathway leading to the formation of the dityrosine layer. The enzyme Dit2 , a cytochrome P450 monooxygenase, catalyzes the oxidative cross-linking of two molecules of this compound to form N,N'-bisformyl dityrosine.[6] This dimer is then transported to the developing spore wall for assembly into the final dityrosine polymer.[7]

Physiological Role

The primary and well-established physiological role of this compound is as a metabolic intermediate in the biosynthesis of the dityrosine layer of the Saccharomyces cerevisiae ascospore wall.[3] This specialized outer layer confers significant resistance to environmental stresses, including enzymatic degradation, heat, and chemical treatments, thus protecting the dormant spore.[2][9]

The formylation of L-tyrosine appears to be a critical step for the subsequent dimerization by Dit2 and the proper assembly of the dityrosine polymer.[7] The absence of this compound synthesis in dit1Δ mutants results in spores that lack the dityrosine layer and are consequently more susceptible to environmental insults.[2]

Beyond its role in yeast, the broader physiological significance of this compound is not yet understood. The presence of N-formylated amino acids and peptides in other biological contexts suggests that further investigation may reveal additional functions.

Analytical Methodologies

The accurate detection and quantification of this compound require sensitive and specific analytical techniques. Due to its structural similarity to L-tyrosine and other metabolites, chromatographic separation coupled with mass spectrometric detection is the method of choice.

Sample Preparation and Extraction

The extraction of this compound from biological samples, such as yeast sporulation cultures, is a critical first step.

Protocol 1: Extraction of this compound from Yeast Cells

-

Cell Harvesting: Harvest sporulating yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with ice-cold distilled water to remove extracellular metabolites.

-

Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., 75% ethanol or a methanol:chloroform:water mixture).

-

Cell Lysis: Disrupt the cells using methods such as bead beating or sonication on ice.

-

Centrifugation: Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Sample Collection: Collect the supernatant containing the soluble metabolites.

-

Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 50% methanol in water).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating this compound from other cellular components. Reversed-phase chromatography is commonly employed for this purpose.

Table 2: Typical HPLC Parameters for N-Acylated Amino Acid Analysis

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 1 - 10 µL |

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is the preferred ionization method.

Table 3: Mass Spectrometry Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Monoisotopic Mass | 209.0688 g/mol |

| [M-H]⁻ (Negative Ion Mode) | m/z 208.0615 |

| [M+H]⁺ (Positive Ion Mode) | m/z 210.0761 |

For unambiguous identification, tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern.

Diagram 2: Experimental Workflow for this compound Analysis.

Conclusion and Future Perspectives

This compound stands as a compelling example of how a simple chemical modification of a common amino acid can lead to a specialized and essential biological function. Its discovery and characterization in the context of yeast sporulation have provided valuable insights into the biosynthesis of complex biopolymers. The identification of Dit1 as the likely N-formyltransferase opens up avenues for further enzymatic and structural studies to fully elucidate its catalytic mechanism.

Looking ahead, several key questions remain. The natural occurrence of this compound beyond Saccharomyces cerevisiae is a significant unknown. Comprehensive metabolomic surveys of diverse organisms may reveal a broader distribution and potentially new biological roles for this molecule. Furthermore, the potential for this compound or its derivatives to have other, as-yet-undiscovered physiological activities, perhaps in cell signaling or as a metabolic regulator, warrants further investigation. The development of more targeted and sensitive analytical methods will be crucial in these endeavors. The in-depth understanding of the biosynthesis and function of this compound not only enriches our knowledge of fundamental biology but may also provide inspiration for the chemoenzymatic synthesis of novel biomaterials and pharmaceuticals.

References

-

Yeast Metabolome Database. (n.d.). L-Tyrosine (YMDB00364). Retrieved from [Link]

- Briza, P., Ellinger, A., Winkler, G., & Breitenbach, M. (1990). N,N'-Bisformyl dityrosine is an in vivo precursor of the yeast ascospore wall. The Journal of biological chemistry, 265(25), 15118–15123.

- Moreno-García, J., Riego-Ruiz, L., & de la Torre, F. J. (2015). Ascospore Formation in the Yeast Saccharomyces cerevisiae. Microbiology and Molecular Biology Reviews, 79(1), 59-93.

- Thiaville, M. M., & Holden, H. M. (2016). Enzymes required for the biosynthesis of N-formylated sugars. Current opinion in structural biology, 39, 93–100.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13025455, this compound. Retrieved January 4, 2026 from [Link].

- Tsunasawa, S., & Narita, K. (1985). Studies on Nalpha-acylated proteins: The N-terminal sequences of two muscle enolases. Biochemical Society transactions, 13(6), 1017–1019.

- Kim, J. M., Seok, O. H., Ju, S., Heo, A. J., Kim, K., & Hwang, C. S. (2018). Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway. Science (New York, N.Y.), 362(6418)

- Yuan, C., Li, C., & Pei, D. (2005). Purification and characterization of enzymes involved in the degradation of chemotactic N-formyl peptides. Biochemistry, 44(21), 7833–7841.

- Thiaville, M. M., Furan, L. R., & Holden, H. M. (2016). Enzymes Required for the Biosynthesis of N-formylated Sugars. Current opinion in structural biology, 39, 93–100.

- Falcigno, L., Maglio, O., D'Auria, G., Paolillo, L., & Fattorusso, E. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules (Basel, Switzerland), 21(6), 724.

- Hwang, C. S., Shemorry, A., & Varshavsky, A. (2018). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins.

- Maruyama, K., Sakamoto, S., & Noda, T. (2020). Studies on the Properties of the Sporulation Specific Protein Dit1 and Its Product Formyl Tyrosine. Journal of fungi (Basel, Switzerland), 6(2), 83.

- Hwang, C. S., & Varshavsky, A. (2019). N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. BMB reports, 52(3), 163–172.

- Sakamoto, S., Onishi, M., & Noda, T. (2017). In vitro reconstitution of the yeast spore wall dityrosine layer discloses the mechanism of its assembly. The Journal of biological chemistry, 292(38), 15814–15822.

- Lee, C., & Hwang, C. S. (2022). Where Does N-Formylmethionine Come from? What for? Where Is It Going? What is the origin of N-formylmethionine in eukaryotic cells?. International journal of molecular sciences, 23(7), 3784.

- Curran, K. A., Clem, C. J., & Alper, H. S. (2015). Metabolic engineering of a tyrosine-overproducing yeast platform using targeted metabolomics. Metabolic engineering, 30, 53–61.

-

National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

- Maruyama, K., Sakamoto, S., & Noda, T. (2023). Studies on the Proteinaceous Structure Present on the Surface of the Saccharomyces cerevisiae Spore Wall. Journal of fungi (Basel, Switzerland), 9(4), 400.

- Kelley, M., & Vessey, D. A. (2003). Techniques for measuring the activity of carboxylic acid:CoA ligase and acyl-CoA:amino acid N-acyltransferase: the amino acid conjugation pathway. Current protocols in toxicology, Chapter 4, Unit 4.11.

- Khan, I. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 53-57.

-

Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Retrieved from [Link]

- Cai, M., Wu, Y., Qi, H., He, J., Wu, Z., Xu, H., & Qiao, M. (2021). Improving the level of the tyrosine biosynthesis pathway in Saccharomyces cerevisiae through HTZ1 knockout and atmospheric and room temperature plasma (ARTP) mutagenesis. Frontiers in bioengineering and biotechnology, 9, 735607.

-

Metabolomics Workbench. (n.d.). Tyrosine. Retrieved from [Link]

- Guo, X., Wu, X., Ma, H., Liu, H., & Luo, Y. (2023). Yeast: A platform for the production of L-tyrosine derivatives. Yeast (Chichester, England), 40(5-6), 214–230.

- Levene, P. A., & Steiger, R. E. (1988). N-formylation of amino carboxylic compounds with formamide. U.S. Patent No. 4,789,757. Washington, DC: U.S.

-

Human Metabolome Database. (n.d.). HMDB0000158 (L-Tyrosine) Protein Associations. Retrieved from [Link]

-

American Chemical Society. (2015). L-Tyrosine. Retrieved from [Link]

-

Henderson, J. (2014). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

- Heinecke, J. W., Li, W., Daehnke, H. L., 3rd, & Goldstein, J. A. (1993). Dityrosine, a specific marker of oxidation, is synthesized by the myeloperoxidase-hydrogen peroxide system of human neutrophils and macrophages. The Journal of biological chemistry, 268(6), 4069–4077.

- Reisz, J. A., Bansal, N., Qian, J., Zachman, D. K., & D'Alessandro, A. (2020).

-

Nilsson, R. (2015, September 18). N-acetylated amino acids. Nilsson Lab. [Link]

- Mellor, J., Malim, M. H., Gull, K., Tuite, M. F., McCready, S., Dibbayawan, T., Kingsman, S. M., & Kingsman, A. J. (1985). The identification and high level expression of a protein encoded by the yeast Ty element.

-

Metasysx. (n.d.). Metabolomics Annotation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). L-Tyrosine GC-MS (3 TMS) (HMDB0000158). Retrieved from [Link]

- Giulivi, C., & Davies, K. J. (2004). Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical biochemistry, 334(1), 171–174.

-

Taylor & Francis. (n.d.). Dityrosine – Knowledge and References. Retrieved from [Link]

- Malencik, D. A., & Anderson, S. R. (2003). Dityrosine as a product of oxidative stress and fluorescent probe. Amino acids, 25(3-4), 233–247.

- Isherwood, F. A. (2014). Formylation of Amines. Molecules (Basel, Switzerland), 19(6), 7686–7723.

Sources

- 1. Enzymes required for the biosynthesis of N-formylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N,N'-Bisformyl dityrosine is an in vivo precursor of the yeast ascospore wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. metasysx.com [metasysx.com]

- 6. Ascospore Formation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro reconstitution of the yeast spore wall dityrosine layer discloses the mechanism of its assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formyl-methionine as an N-degron of a eukaryotic N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Studies on the Proteinaceous Structure Present on the Surface of the Saccharomyces cerevisiae Spore Wall - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Properties of N-Formyl-L-tyrosine for Identification

This guide provides a comprehensive technical overview of the spectral properties of N-Formyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Designed for researchers, scientists, and drug development professionals, this document delves into the core spectroscopic techniques utilized for the identification and characterization of this compound. We will explore the theoretical underpinnings and practical applications of UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and mass spectrometry, offering insights into how the formylation of the amino group influences the spectral characteristics compared to its parent molecule, L-tyrosine.

Introduction: The Significance of this compound

This compound is an N-acyl amino acid where a formyl group is attached to the nitrogen of the L-tyrosine amino group.[1] This modification, while seemingly simple, alters the chemical and physical properties of the molecule, influencing its biological activity and, consequently, its spectral behavior. As a metabolite found in organisms like Saccharomyces cerevisiae, its identification and quantification are crucial in various biochemical and metabolic studies.[1] Furthermore, as a derivative of a proteinogenic amino acid, it serves as a valuable building block in peptide synthesis and pharmaceutical research. A thorough understanding of its spectral properties is paramount for its unambiguous identification in complex matrices and for quality control in synthetic applications.

This guide will provide a detailed examination of the key spectroscopic techniques used to characterize this compound, complete with experimental considerations and data interpretation strategies. We will also draw comparisons with the well-documented spectral properties of L-tyrosine to highlight the impact of N-formylation.

UV-Visible Absorption Spectroscopy: Probing the Phenolic Chromophore

The primary chromophore in this compound responsible for its UV absorption is the phenolic side chain of the tyrosine residue. The electronic transitions within this aromatic ring give rise to characteristic absorption bands in the ultraviolet region.

Theoretical Basis and Expected Spectral Features

L-tyrosine in aqueous solution typically exhibits absorption maxima around 193 nm, 224 nm, and 275 nm.[2] These bands are attributed to π → π* transitions within the benzene ring. The absorption band at 275 nm is particularly useful for quantification. The molar extinction coefficient for L-tyrosine at 275 nm is approximately 1400 L mol⁻¹cm⁻¹.[2]

The introduction of the N-formyl group is not expected to significantly alter the absorption maxima related to the phenolic chromophore, as it is electronically isolated from the aromatic system. Therefore, this compound is predicted to have a UV absorption spectrum very similar to that of L-tyrosine and other N-acyl tyrosine derivatives like N-acetyl-L-tyrosine. The primary absorption peak of interest for identification and quantification will remain in the 275-280 nm range.

Experimental Protocol: UV-Vis Spectrum Acquisition

A standardized protocol for acquiring the UV-Vis spectrum of this compound is crucial for reproducibility and accurate quantification.

Materials:

-

This compound (solid, high purity)

-

Solvent (e.g., deionized water, phosphate buffer pH 7.0)

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. Ensure the solid is completely dissolved.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to obtain a range of concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Blank the spectrophotometer using the same solvent as used for the sample solutions.

-

Spectral Scan: Record the absorption spectrum of each dilution over a wavelength range of approximately 200 nm to 400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectra. To determine the molar absorptivity (ε), plot a calibration curve of absorbance at λmax versus concentration. The slope of the line, according to the Beer-Lambert law (A = εcl), will be the molar absorptivity.

Data Presentation and Interpretation

The expected UV-Vis spectral data for this compound, based on L-tyrosine, is summarized below.

| Compound | λmax 1 (nm) | ε₁ (L mol⁻¹cm⁻¹) | λmax 2 (nm) | ε₂ (L mol⁻¹cm⁻¹) | Solvent |

| L-Tyrosine | ~224 | ~10679 | ~275 | ~1285 | Water |

| This compound (Predicted) | ~224 | Similar to L-tyrosine | ~275 | Similar to L-tyrosine | Water |

Data for L-tyrosine from IOSR Journal of Applied Physics.[2]